4-iodo-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1,3-dihydro-2H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of an iodine atom at the 4th position of the indole ring, which can influence its chemical reactivity and biological properties .
Preparation Methods
The synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the iodination of 1,3-dihydro-2H-indol-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-iodo-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,3-dihydro-2H-indol-2-one derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-iodo-1,3-dihydro-2H-indol-2-one has various scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The iodine atom can influence the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
4-iodo-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as:
1,3-dihydro-2H-indol-2-one: Lacks the iodine atom, which can result in different chemical reactivity and biological properties.
4-bromo-1,3-dihydro-2H-indol-2-one:
4-chloro-1,3-dihydro-2H-indol-2-one: Contains a chlorine atom, which can also influence its chemical and biological properties.
Properties
IUPAC Name |
4-iodo-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJYSYFLBFUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2I)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448508 |
Source
|
Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179536-52-8 |
Source
|
Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.